REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].C(O)C.Cl[CH2:8][C:9]1[C:14]([CH3:15])=[CH:13][C:12]([CH3:16])=[CH:11][C:10]=1[CH3:17]>O>[CH3:17][C:10]1[CH:11]=[C:12]([CH3:16])[CH:13]=[C:14]([CH3:15])[C:9]=1[CH2:8][C:1]#[N:2] |f:0.1|
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Name
|
|
Quantity
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66 g
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Type
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reactant
|
Smiles
|
[C-]#N.[Na+]
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
140 mL
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Type
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reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
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ClCC1=C(C=C(C=C1C)C)C
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Name
|
|
Quantity
|
1 L
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Type
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solvent
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Smiles
|
O
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
is formed
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Type
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TEMPERATURE
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Details
|
the mixture is refluxed for 3 hours
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Duration
|
3 h
|
Type
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EXTRACTION
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Details
|
extracted three times with 200 mL of benzene
|
Type
|
WASH
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Details
|
The combined organic phases are washed with water
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Type
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DISTILLATION
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Details
|
the solvent is distilled off under reduced pressure
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Type
|
DISTILLATION
|
Details
|
The residue is fractionally distilled
|
Type
|
CUSTOM
|
Details
|
145° C.-153° C.
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)CC#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |